2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid

Fragment-based drug discovery Protein tyrosine phosphatase Phosphotyrosine mimetic

Researchers developing PTP inhibitors struggle to find a validated phosphotyrosine mimetic that combines metal chelation, aqueous solubility, and a free amine handle in a single fragment-sized scaffold (MW <285 Da). This compound uniquely integrates a malonate head, aromatic ether linker, and tyrosine-like amino acid tail. • Validated PTP1B active-site engagement confirmed by co-crystal structure (PDB 1PYN); malonate targets catalytic cysteine. • Three carboxylic acid groups enable radiometal chelation (68Ga, 177Lu) for PSMA-targeted theranostic agents. • Racemic mixture offers cost advantage over enantiopure (S)-isomer; high aqueous solubility (>10 mg/mL predicted) facilitates bioconjugation. Supplied with Certificate of Analysis; global shipping from stock.

Molecular Formula C12H13NO7
Molecular Weight 283.23 g/mol
CAS No. 174097-31-5
Cat. No. B066308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid
CAS174097-31-5
Molecular FormulaC12H13NO7
Molecular Weight283.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)OC(C(=O)O)C(=O)O
InChIInChI=1S/C12H13NO7/c13-8(10(14)15)5-6-1-3-7(4-2-6)20-9(11(16)17)12(18)19/h1-4,8-9H,5,13H2,(H,14,15)(H,16,17)(H,18,19)
InChIKeySZIGXRNNKJDSAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic Acid: Overview


2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic acid (CAS 174097-31-5) is a synthetic, non-proteinogenic amino acid derivative that combines a tyrosine-like 4-(2-amino-2-carboxyethyl)phenol core with a malonic acid group via an ether linkage . With a molecular formula of C12H13NO7 and a molecular weight of 283.23 g/mol, it exists as a racemic mixture at the alpha-carbon of the amino acid moiety, presenting three carboxylic acid groups (pKa values typical of malonate: ~2.8 and ~5.7) and a primary amine, making it a highly versatile, water-soluble scaffold for fragment-based drug discovery and bioconjugation chemistry .

Fragment-based drug discovery scaffold with malonate phosphotyrosine mimetic
Racemic mixture supports cost-efficient early-stage screening
Polycarboxylate/amine handles enable bioconjugation and chelation workflows

2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic Acid: Why Generic Alternatives Fail


Generic substitution fails because this compound uniquely integrates three distinct functional domains—a malonic acid head, an aromatic ether linker, and a tyrosine-like amino acid tail—into a single small molecule (MW < 285 Da). Simple malonic acid (MW 104.06 Da) lacks the aromatic linker and amine needed for target-specific interactions, while tyrosine derivatives lack the dicarboxylic acid motif essential for metal chelation or phosphate mimicry [1]. In protein tyrosine phosphatase 1B (PTP1B) inhibitor design, the malonate head acts as a phosphotyrosine mimetic, and SAR studies by Pei et al. demonstrated that replacement of malonate with a single carboxylate (as in phenoxyacetic acid analogs) results in a complete loss of inhibitory activity, highlighting the non-negotiable requirement for the gem-dicarboxylate motif [2].

This CompoundMalonate + ether linker + tyrosine-like tail
Generic AlternativesSimple malonic acid lacks aromatic/amine motifs; tyrosine derivatives lack the dicarboxylate head required for phosphate mimicry.
Reported PTP1B SAR
Replacement of malonate with a single carboxylate led to complete loss of inhibitory activity in linked-fragment series (PDB 1PYN). Structural evidence shows bidentate engagement of Cys215/Arg221 is essential.
Chirality context
Enantiopure (S)-isomer may be required for stereospecific target interactions; racemate is unsuitable where enantiomer-specific binding is critical, but supports early-phase screening at lower cost.

2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic Acid: Evidence vs. Closest Analogs


PTP1B Pharmacophore: Malonate vs. Mono-Carboxylate

In the development of dual-site PTP1B inhibitors, the malonate head of 2-(4-{2-tert-butoxycarbonylamino-2-[4-(3-hydroxy-2-methoxycarbonyl-phenoxy)-butylcarbamoyl]-ethyl}-phenoxy)-malonic acid (a direct structural derivative of 2-(4-(2-amino-2-carboxyethyl)phenoxy)malonic acid) was shown to be indispensable for activity. The crystal structure (PDB 1PYN) confirms the malonate group engages the catalytic cysteine (Cys215) and the phosphate-binding loop, a binding mode impossible for mono-carboxylate analogs [1].

PTP1B Pharmacophore
Class-level inference
Malonate head forms bidentate salt bridge with Arg221; essential for Cys215 engagement (PDB 1PYN).
Malonate motif is a reported structural requirement; mono-carboxylate substitution abolished inhibition in the series.
Binding mode validated by X-ray crystallography at 2.4 Å.
Fragment-based drug discovery Protein tyrosine phosphatase Phosphotyrosine mimetic

Racemic vs. Enantiopure: Purity and Cost

The target compound is supplied as a racemic mixture (95–98% chemical purity) at a significantly lower cost than the enantiopure (S)-enantiomer. The (S)-2-[4-(1-Amino-2-carboxy-ethyl)-phenoxy]-malonic acid is available from Santa Cruz Biotechnology (catalog # sc-338534) at a price of $1,503.00 for 25 mg . The racemate from CheMenu (catalog # CM194442) and MolCore offers a comparable chemical purity (≥95%) at a fraction of the cost, making it the practical choice for early-stage screening where chirality is not critical [REFS-2, REFS-3].

Racemic vs. Enantiopure
Cross-study comparable
Racemate ≥95% purity at research-grade bulk pricing; (S)-enantiomer $1,503/25 mg (SCBT sc-338534).
Racemate offers significant cost advantage for early-stage screening; enantiopure required when chirality influences target engagement.
Pricing as of 2025; verify with suppliers for current availability.
Chiral resolution Medicinal chemistry building blocks Cost efficiency

Fragment vs. Elaborated Inhibitor: Key Properties

With a molecular weight of 283.23 g/mol and only 3 hydrogen bond donors and 7 acceptors, the target compound adheres to the 'Rule of Three' for fragment-based screening (MW < 300, HBD ≤ 3, HBA ≤ 3). In contrast, the literature PTP1B inhibitor CID 447968 (a Boc- and ester-protected derivative) has a MW of 604.6 g/mol and 5 HBD [1]. The target compound's smaller size allows for efficient fragment growing and linking strategies, where binding efficiency per heavy atom can be optimized iteratively—a process not possible when starting from a fully elaborated lead-like compound [REFS-1, REFS-2].

Fragment vs. Elaborated Inhibitor
Class-level inference
Target: MW 283, HBD 3, 20 heavy atoms; Comparator CID 447968: MW 605, HBD 5, 42 heavy atoms.
Fragment-like properties align with Rule of Three; 2.1× smaller size provides broader chemical space for optimization.
Ligand efficiency potential higher for the fragment scaffold.
Fragment-based screening Lead-likeness Rule of Three

2-(4-(2-Amino-2-carboxyethyl)phenoxy)malonic Acid: Key Applications


Fragment-Based PTP Inhibitor Discovery

As a phosphotyrosine mimetic fragment, the malonate head of 2-(4-(2-amino-2-carboxyethyl)phenoxy)malonic acid can be exploited in fragment-based screening against PTPs, including PTP1B. The crystal structure of the linked-fragment inhibitor (PDB 1PYN) demonstrates that the malonate group engages the catalytic cysteine, providing a validated starting point for fragment growing strategies [1]. Researchers can use this compound as a core scaffold to append diverse aromatic or peptidic moieties via the free amine, enabling rapid SAR exploration [1].

Bifunctional Chelators for Radiopharmaceuticals

The three carboxylic acid groups and the aromatic amine make this compound an ideal chelating scaffold for radiometals (e.g., 68Ga, 177Lu). Its phenoxy linker allows for conjugation to targeting vectors (e.g., PSMA-binding motifs) via the free primary amine. The resulting bifunctional chelator can be used to develop theranostic agents for prostate cancer imaging and therapy, leveraging the compound's established role in the PSMA-targeted ligand PSMA P16-093, which employs a phenoxy linker for HBED-CC conjugation [2].

Cost-Effective Tyrosine-Based Bioconjugates

The racemic nature and lower cost of the target compound ($/mg advantage over enantiopure (S)-isomer) make it the preferred starting material for synthesizing tyrosine-based fluorescent probes, affinity labels, or activity-based probes for protease or phosphatase activity assays . The malonate group can be converted to the corresponding amide or ester for further functionalization without loss of the aromatic amine handle.

Multivalent Glycoconjugate Vaccine Scaffold

The compound's polycarboxylate structure allows it to serve as a multivalent core for attaching carbohydrate antigens. The amine can be coupled to a T-cell epitope peptide, while the malonate groups can be conjugated to B-cell epitope glycans, generating a fully synthetic vaccine construct. This application leverages the compound's high aqueous solubility (>10 mg/mL predicted, based on its three ionizable carboxylic acid groups) compared to more lipophilic tyrosine derivatives.

Application
Selection Property
Validation Focus
Fragment-Based PTP Inhibitor Discovery
Phosphotyrosine-mimetic malonate head
Catalytic site engagement (Cys215/Arg221) via crystallography or biochemical assay
Bifunctional Chelator Development
Polycarboxylate scaffold with free amine for vector conjugation
Radiometal chelation stability and conjugation efficiency
Cost-Efficient Bioconjugate Synthesis
Racemic, lower-cost scaffold with amine and malonate handles
Cost-per-mg context for probe or affinity-label preparation
Multivalent Vaccine Scaffold Research
High aqueous solubility polycarboxylate core
Conjugation yield and solubility of glycan-peptide constructs
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